molecular formula C11H11BrN2O2 B5852606 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester

Cat. No.: B5852606
M. Wt: 283.12 g/mol
InChI Key: FQWNBCNTPPBLHT-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is a brominated indole derivative with a unique substitution pattern: an amino group at position 3, a bromine atom at position 5, and an ethyl ester group at position 2. This structure positions it as a versatile intermediate in medicinal chemistry and organic synthesis. Indole derivatives are widely studied for their pharmacological properties, including antioxidant, anticancer, and antimicrobial activities.

Properties

IUPAC Name

ethyl 3-amino-5-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWNBCNTPPBLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .

Scientific Research Applications

Antiviral Applications

Mechanism of Action:
The compound has shown promising activity against HIV-1 integrase, a crucial enzyme involved in the viral replication cycle. Studies indicate that structural modifications at specific positions on the indole core enhance its inhibitory effects. For instance, derivatives with modifications at C2, C3, and C6 positions have demonstrated improved binding affinity and inhibitory potency.

Case Study:
A notable study highlighted the compound's ability to inhibit the strand transfer of HIV-1 integrase with an IC50 value as low as 0.13 µM. The introduction of halogenated groups and longer branches at the C3 position significantly increased binding affinity to the integrase active site .

Research Findings:

StudyCompoundActivityIC50 Value
20aHIV Integrase Inhibition0.13 µM
9pAnticancer Activity23x more active than control
NL1Antibacterial ActivityMIC values against E. coli at 0.0048 mg/mL

Anti-inflammatory Effects

Indole derivatives, including this compound, have been linked to anti-inflammatory properties. The mechanism involves modulation of various biochemical pathways that contribute to inflammation. The compound's ability to interact with multiple receptors allows it to influence signaling pathways associated with inflammatory responses.

Research Insights:
Indole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests their potential use in treating inflammatory diseases .

Anticancer Properties

The anticancer potential of 3-amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study:
In a study evaluating various indole derivatives against cancer cell lines, certain compounds exhibited significantly enhanced cytotoxicity compared to their parent structures. Specifically, structural optimizations led to compounds that were markedly more effective against cancer cells, indicating a promising avenue for the development of new anticancer agents .

Synthesis and Structural Optimization

The synthesis of this compound involves several chemical reactions that enhance its biological activity. Researchers have explored various synthetic routes and modifications to improve solubility and bioavailability.

Synthesis Insights:
The synthesis typically includes steps such as halogenation and amide condensation, which allow for the introduction of functional groups that enhance biological activity .

Summary of Biological Activities

The diverse biological activities of this compound make it a valuable compound for further research and development in medicinal chemistry:

  • Antiviral Activity: Effective against HIV-1 integrase.
  • Anti-inflammatory Effects: Modulates inflammatory pathways.
  • Anticancer Properties: Induces apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below compares 3-amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester with structurally related indole derivatives:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight CAS Number Source/Application
This compound 3-NH₂, 5-Br, 2-COOEt Amino, bromine, ester ~309.1 g/mol Not provided Potential intermediates for drug design
6-Bromo-1H-indole-3-carboxylic acid ethyl ester (4) 6-Br, 3-COOEt Bromine, ester 268.09 g/mol Not provided Isolated from Antrodiella zonata
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate 5-Br, 1-CH₃, 2-COOEt Bromine, methyl, ester 282.13 g/mol 91844-20-1 Patent applications (e.g., WO2009/12125)
(5-Bromo-1H-indol-3-yl)-acetic acid methyl ester 5-Br, 3-CH₂COOMe Bromine, acetic acid methyl ester 268.11 g/mol 117235-22-0 Synthetic intermediate for bioactive molecules
6-Bromo-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid ethyl ester 6-Br, 5-OH, 1-CH₃, 2-(PhS)CH₂, 3-COOEt Bromine, hydroxyl, thioether, ester 420.32 g/mol 131707-24-9 Anti-hepatitis agent (preclinical studies)

Physicochemical Properties

  • Solubility: The amino group in the target compound enhances water solubility compared to non-polar derivatives like ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate.
  • Stability : Bromine at position 5 increases steric hindrance and resistance to electrophilic substitution, similar to 6-bromo analogs .
  • Spectroscopic Features: Distinctive NMR signals for the amino group (δ ~5–6 ppm in $ ^1H $) and ester carbonyl ($ ^13C $ ~165–170 ppm) differentiate it from hydroxyl- or thioether-containing derivatives .

Biological Activity

3-Amino-5-bromo-1H-indole-2-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, which is known for its versatility in biological applications. The presence of bromine and amino groups enhances its interaction with biological targets, making it a potential candidate for drug development.

Biological Activity Overview

Antiviral Activity : Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. This enzyme is crucial for the replication of the virus. The compound demonstrated a binding affinity that allows it to chelate magnesium ions in the active site of integrase, significantly inhibiting its function. The IC50 values reported for related compounds ranged from 12.41 to 47.44 μM, indicating promising antiviral activity .

Anticancer Potential : Indole derivatives are recognized for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, certain derivatives exhibited IC50 values ranging from 3.5 to 8.7 μM against breast and lung cancer cell lines, suggesting that structural modifications can enhance their anticancer efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Integrase Inhibition : The compound's ability to chelate magnesium ions in the active site of HIV integrase disrupts the enzyme's function, preventing viral replication.
  • Cell Cycle Arrest : Some indole derivatives induce cell cycle arrest in cancer cells by modulating key signaling pathways, leading to apoptosis.
  • Antioxidant Activity : Certain modifications of indole compounds have shown significant antioxidant properties, which can contribute to their anticancer effects by reducing oxidative stress in cells.

Table 1: Biological Activity Summary

Activity TypeCompoundIC50 (μM)Reference
HIV Integrase InhibitionThis compound12.41 - 47.44
Anticancer ActivityIndole Derivative A3.5 - 8.7
Antioxidant ActivityIndole Derivative BN/A

Case Study: HIV Integrase Inhibition

In a study focused on indole derivatives as HIV integrase inhibitors, researchers synthesized various analogs based on the indole scaffold. Among these, the compound with structural modifications at positions C2 and C3 showed enhanced inhibitory activity with an IC50 value as low as 0.13 μM, indicating that strategic modifications can lead to significantly improved biological activity .

Case Study: Anticancer Efficacy

Another study evaluated the anticancer potential of indole derivatives against multiple cancer cell lines. Compounds were assessed for their ability to inhibit cell proliferation and induce apoptosis. Notably, some derivatives demonstrated superior efficacy compared to standard chemotherapeutic agents, highlighting the therapeutic potential of indole-based compounds in oncology .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Challenges : Racemization during esterification, side reactions in bromination.
  • Solutions : Use chiral catalysts (e.g., BINOL-derived phosphates) and monitor enantiomeric excess via chiral HPLC ().

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